molecular formula C17H35NO7 B605465 Amino-PEG5-t-butyl ester CAS No. 1446282-18-3

Amino-PEG5-t-butyl ester

Cat. No. B605465
M. Wt: 365.47
InChI Key: XSTIRQZQKAJSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino-PEG5-t-butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Synthesis Analysis

Amino-PEG5-t-butyl ester can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . It can be used in applications such as its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .


Molecular Structure Analysis

The empirical formula of Amino-PEG5-t-butyl ester is C17H35NO7 . The molecular weight is 365.46 . The molecule contains a total of 59 bonds, including 24 non-H bonds, 1 multiple bond, 19 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 primary amine (aliphatic), and 5 ethers (aliphatic) .


Chemical Reactions Analysis

The amino group of Amino-PEG5-t-butyl ester is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

Amino-PEG5-t-butyl ester is a liquid . Its refractive index is 1.4534 and its density is 1.4690 g/mL .

Scientific Research Applications

  • Bioconjugation and Chemical Biology

    • Amino-PEG5-t-butyl ester can be used for bioconjugation . This involves the process of chemically linking two biomolecules together, which is a crucial step in many biological research studies .
    • It can also be used as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules .
    • The hydrophilic PEG linker in the compound facilitates solubility in biological applications .
  • Medicinal Chemistry

    • Amino-PEG5-t-butyl ester is used in the field of medicinal chemistry .
    • It is used in the synthesis of tool compounds that require ligation .
    • Examples of applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .
  • Drug Release

    • Amino-PEG5-t-butyl ester is used in drug release studies .
    • It is used in the development of drug delivery systems .
  • Nanotechnology

    • This compound finds its application in the field of nanotechnology .
    • It is used in the development of nanoscale devices or systems .
  • New Materials Research

    • Amino-PEG5-t-butyl ester is used in new materials research .
    • It is used in the development of new materials with enhanced properties .
  • Cell Culture

    • This compound is used in cell culture studies .
    • It is used in the study of cell behavior under controlled conditions .
  • Ligand Study

    • Amino-PEG5-t-butyl ester is used in the study of ligands .
    • It can be used in the synthesis of ligands for various biochemical studies .
  • Polypeptide Synthesis Support

    • This compound is used as a support in the synthesis of polypeptides .
    • It can be used to link amino acids together to form polypeptides .
  • Graft Polymer Compounds

    • Amino-PEG5-t-butyl ester is used in the development of graft polymer compounds .
    • It can be used to modify the properties of polymers .
  • Polyethylene Glycol-Modified Functional Coatings

    • This compound is used in the development of polyethylene glycol-modified functional coatings .
    • It can be used to enhance the properties of coatings .
  • Protein Labeling

    • Amino-PEG5-t-butyl ester can be used for protein labeling .
    • The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .
    • The t-butyl protected carboxyl group can be deprotected under acidic conditions .
  • Surface Modification

    • This compound is used in surface modification .
    • It can be used to modify the properties of surfaces for various applications .
  • Biomaterials

    • Amino-PEG5-t-butyl ester is used in the development of biomaterials .
    • It can be used to enhance the properties of biomaterials .
  • Therapeutic Delivery

    • This compound is used in therapeutic delivery .
    • It can be used to enhance the delivery of therapeutics to target sites .
  • Diagnostic Assays

    • Amino-PEG5-t-butyl ester is used in diagnostic assays .
    • It can be used to enhance the performance of diagnostic assays .

Safety And Hazards

Amino-PEG5-t-butyl ester may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to wear protective gloves/protective clothing/eye protection/face protection, avoid breathing fumes, and use only outdoors or in a well-ventilated area .

Future Directions

Amino-PEG5-t-butyl ester can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . Examples of applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO7/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h4-15,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTIRQZQKAJSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-PEG5-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.